molecular formula C21H26N4O4 B15020491 3-[(2,4-Dimethoxy-benzoyl)-hydrazono]-N-(4-dimethylamino-phenyl)-butyramide

3-[(2,4-Dimethoxy-benzoyl)-hydrazono]-N-(4-dimethylamino-phenyl)-butyramide

Cat. No.: B15020491
M. Wt: 398.5 g/mol
InChI Key: VUIKSCNZISZPCD-OEAKJJBVSA-N
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Description

(3E)-3-{[(2,4-DIMETHOXYPHENYL)FORMAMIDO]IMINO}-N-[4-(DIMETHYLAMINO)PHENYL]BUTANAMIDE is a complex organic compound characterized by its unique structure, which includes both dimethoxyphenyl and dimethylamino phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-{[(2,4-DIMETHOXYPHENYL)FORMAMIDO]IMINO}-N-[4-(DIMETHYLAMINO)PHENYL]BUTANAMIDE typically involves multiple steps, starting with the preparation of the intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to maintain consistent conditions. The use of high-efficiency reactors and continuous monitoring systems ensures that the compound is produced efficiently and safely.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-{[(2,4-DIMETHOXYPHENYL)FORMAMIDO]IMINO}-N-[4-(DIMETHYLAMINO)PHENYL]BUTANAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

(3E)-3-{[(2,4-DIMETHOXYPHENYL)FORMAMIDO]IMINO}-N-[4-(DIMETHYLAMINO)PHENYL]BUTANAMIDE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3E)-3-{[(2,4-DIMETHOXYPHENYL)FORMAMIDO]IMINO}-N-[4-(DIMETHYLAMINO)PHENYL]BUTANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Phenylallenyl phosphine oxides: Used in cycloaddition reactions.

Uniqueness

(3E)-3-{[(2,4-DIMETHOXYPHENYL)FORMAMIDO]IMINO}-N-[4-(DIMETHYLAMINO)PHENYL]BUTANAMIDE is unique due to its specific structural features, which confer distinct chemical and biological properties

This detailed article provides a comprehensive overview of (3E)-3-{[(2,4-DIMETHOXYPHENYL)FORMAMIDO]IMINO}-N-[4-(DIMETHYLAMINO)PHENYL]BUTANAMIDE, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C21H26N4O4

Molecular Weight

398.5 g/mol

IUPAC Name

N-[(E)-[4-[4-(dimethylamino)anilino]-4-oxobutan-2-ylidene]amino]-2,4-dimethoxybenzamide

InChI

InChI=1S/C21H26N4O4/c1-14(12-20(26)22-15-6-8-16(9-7-15)25(2)3)23-24-21(27)18-11-10-17(28-4)13-19(18)29-5/h6-11,13H,12H2,1-5H3,(H,22,26)(H,24,27)/b23-14+

InChI Key

VUIKSCNZISZPCD-OEAKJJBVSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=C(C=C(C=C1)OC)OC)/CC(=O)NC2=CC=C(C=C2)N(C)C

Canonical SMILES

CC(=NNC(=O)C1=C(C=C(C=C1)OC)OC)CC(=O)NC2=CC=C(C=C2)N(C)C

Origin of Product

United States

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